4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide
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Overview
Description
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the pyrazole derivative with a suitable carboxylic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them potential drug candidates.
Antimicrobial Activity: These compounds may exhibit antibacterial or antifungal properties.
Medicine
Drug Development: Pyrazole derivatives are studied for their potential as anti-inflammatory, anticancer, and antiviral agents.
Industry
Agriculture: These compounds can be used in the development of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide
- 4-(5-methyl-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide
Uniqueness
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide is unique due to the presence of both nitro and phenoxy groups, which may confer specific biological activities and chemical reactivity. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H19N5O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)butanamide |
InChI |
InChI=1S/C20H19N5O6/c1-14-10-19(25(29)30)22-23(14)9-5-8-20(26)21-15-11-16(24(27)28)13-18(12-15)31-17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,26) |
InChI Key |
ZGAYZRIYLMXROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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